2-(4-fluorophenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide 2-(4-fluorophenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1060364-31-9
VCID: VC11936204
InChI: InChI=1S/C19H21FN2O4/c1-25-11-10-21-18(23)12-14-2-6-16(7-3-14)22-19(24)13-26-17-8-4-15(20)5-9-17/h2-9H,10-13H2,1H3,(H,21,23)(H,22,24)
SMILES: COCCNC(=O)CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)F
Molecular Formula: C19H21FN2O4
Molecular Weight: 360.4 g/mol

2-(4-fluorophenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide

CAS No.: 1060364-31-9

Cat. No.: VC11936204

Molecular Formula: C19H21FN2O4

Molecular Weight: 360.4 g/mol

* For research use only. Not for human or veterinary use.

2-(4-fluorophenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide - 1060364-31-9

Specification

CAS No. 1060364-31-9
Molecular Formula C19H21FN2O4
Molecular Weight 360.4 g/mol
IUPAC Name 2-[4-[[2-(4-fluorophenoxy)acetyl]amino]phenyl]-N-(2-methoxyethyl)acetamide
Standard InChI InChI=1S/C19H21FN2O4/c1-25-11-10-21-18(23)12-14-2-6-16(7-3-14)22-19(24)13-26-17-8-4-15(20)5-9-17/h2-9H,10-13H2,1H3,(H,21,23)(H,22,24)
Standard InChI Key VFDHMULLAMEICT-UHFFFAOYSA-N
SMILES COCCNC(=O)CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)F
Canonical SMILES COCCNC(=O)CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-[4-[[2-(4-fluorophenoxy)acetyl]amino]phenyl]-N-(2-methoxyethyl)acetamide, reflects its bifurcated structure . The central acetamide backbone (CH3CONH\text{CH}_3\text{CONH}) is substituted at the phenyl ring with a 4-fluorophenoxy group and a carbamoylmethyl chain linked to a 2-methoxyethylamine moiety. Key structural features include:

  • Fluorophenoxy group: Enhances lipophilicity and metabolic stability, common in CNS-active and antimicrobial agents .

  • Carbamoylmethyl linkage: Introduces hydrogen-bonding capacity, potentially improving target binding.

  • Methoxyethyl side chain: Modulates solubility and pharmacokinetic properties .

The SMILES representation (COCCNC(=O)CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)F\text{COCCNC(=O)CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)F}) and InChIKey (VFDHMULLAMEICT-UHFFFAOYSA-N\text{VFDHMULLAMEICT-UHFFFAOYSA-N}) provide unambiguous identifiers for database searches .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC19H21FN2O4\text{C}_{19}\text{H}_{21}\text{FN}_2\text{O}_4
Molecular Weight360.4 g/mol
XLogP32.1 (estimated)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
Topological Polar Surface94.5 Ų

Synthetic Pathways and Characterization

Synthesis Strategies

While no explicit synthesis protocol for this compound is published, analogous acetamide derivatives are typically synthesized via:

  • Nucleophilic acyl substitution: Reacting 4-fluorophenol with chloroacetyl chloride to form 2-(4-fluorophenoxy)acetyl chloride.

  • Amide coupling: Using carbodiimide reagents (e.g., EDC/HOBt) to conjugate the acyl chloride with 4-aminophenylacetic acid derivatives.

  • Side chain functionalization: Introducing the 2-methoxyethylcarbamoyl group via reaction with 2-methoxyethylamine .

Analytical Characterization

Post-synthesis validation employs:

  • NMR spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR confirm substituent integration and connectivity.

  • Mass spectrometry: High-resolution MS (HRMS) verifies molecular ion peaks at m/z 360.4 .

  • HPLC: Purity assessment using C18 columns with UV detection at 254 nm.

Biological Activity and Research Findings

Table 2: Antitubular Activity of Analogous Acetamides

CompoundMIC (μg/mL)Cytotoxicity (IC₅₀, μM)
Derivative 3m4>100 (Vero cells)
Isoniazid0.0625N/A

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